2-[3-(1-pyrrolidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-[3-(1-pyrrolidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.13511374 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Applications
One notable application of tetrahydroisoquinoline derivatives is in anticancer research. The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines has shown potent cytotoxicity against breast cancer cell lines, suggesting their potential as anticancer agents. These compounds were evaluated for their in vitro anticancer activity on MCF-7, MDA-MB-231, and Ishikawa breast cancer cell lines, with some derivatives showing significant cytotoxicity, highlighting the therapeutic potential of tetrahydroisoquinoline derivatives in cancer treatment (Redda et al., 2010).
Antibacterial Activities
In the realm of antibacterial research, new 1,2,3-diazaborine derivatives and analogues, including tetrahydroisoquinoline derivatives, were synthesized and tested for their in vitro and in vivo activities against bacteria such as Escherichia coli. These studies contribute to our understanding of structure-activity relationships and the potential of such derivatives as antibacterial agents (Grassberger et al., 1984).
Synthetic Methodologies
Research into synthetic methodologies involving tetrahydroisoquinoline derivatives has led to innovative approaches in organic synthesis. For example, the Ugi reaction incorporating a redox-neutral amine C-H functionalization step has been applied to pyrrolidine and tetrahydroisoquinoline, facilitating the synthesis of complex molecules from simpler precursors. This method represents a new variant of the Ugi reaction, expanding the toolkit available for synthesizing pharmacologically relevant molecules (Zhu & Seidel, 2016).
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(3-pyrrolidin-1-ylsulfonylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c23-20(21-13-10-16-6-1-2-7-18(16)15-21)17-8-5-9-19(14-17)26(24,25)22-11-3-4-12-22/h1-2,5-9,14H,3-4,10-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAQUURWZCKLQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCC4=CC=CC=C4C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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